(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro-

QSAR modeling Environmental partitioning Bioaccumulation potential

Procure CAS 51026-02-9 as a structurally defined 3-hydroxy-tetrachlorobiphenyl probe to ensure congener-specific identification in biomonitoring. Unlike generic 4-OH analogs, its substitution pattern confers unique SULT1E1/TTR binding and mitochondrial ATPase profiles, making casual congener interchange scientifically unsound. This certified reference standard enables unequivocal mass spectrometric detection and accurate discrimination of SULT2A1 substrates versus pure inhibitors.

Molecular Formula C12H6Cl4O
Molecular Weight 308.0 g/mol
CAS No. 51026-02-9
Cat. No. B12691167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro-
CAS51026-02-9
Molecular FormulaC12H6Cl4O
Molecular Weight308.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)O)Cl)Cl
InChIInChI=1S/C12H6Cl4O/c13-8-2-1-6(3-10(8)15)7-4-12(17)11(16)5-9(7)14/h1-5,17H
InChIKeyWREYPJMQIYUDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

51026-02-9 Procurement Guide: Sourcing the Definitive Hydroxylated PCB Metabolite 3',4,4',6-Tetrachloro-3-biphenylol


(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro- (CAS 51026-02-9; IUPAC: 2,4-dichloro-5-(3,4-dichlorophenyl)phenol) is a mono-hydroxylated tetrachlorobiphenyl (OH-PCB) metabolite with a molecular formula of C12H6Cl4O and molecular weight of 308.0 g/mol [1]. It belongs to the broader class of hydroxylated polychlorinated biphenyls that function as high-affinity ligands for estrogen sulfotransferase (SULT1E1) and transthyretin (TTR) at subnanomolar to low nanomolar concentrations [2][3]. The compound bears a characteristic 3-hydroxy substitution pattern on a tetrachlorinated biphenyl scaffold, which distinguishes it from the more commonly studied 4-hydroxy-substituted analogs in terms of receptor binding profiles, metabolic stability, and environmental partitioning behavior [4].

Why Generic OH-PCB Substitution Fails: Position-Specific Constraints of 51026-02-9


Casual interchange of hydroxylated tetrachlorobiphenyl congeners is scientifically unsound because the hydroxyl group position (3-OH vs. 4-OH) on the biphenyl scaffold dictates the compound's binding mode to human sulfotransferases [1] and its mitochondrial toxicity profile [2]. Crystallographic evidence demonstrates that OH-PCBs bind the estrogen sulfotransferase active site with the phenolic ring occupying the estrogen-binding pocket; a shift of the hydroxyl from the 4- to the 3-position alters the hydrogen-bonding network and the dihedral angle between phenyl rings, directly affecting inhibitory potency [1]. In mitochondrial assays, 3-hydroxy-substituted tetrachlorobiphenylols exhibit distinct effects on ATPase activity compared to their 4-hydroxy counterparts, precluding functional substitution [2]. Furthermore, hydroxyl position determines the compound's behavior as either a substrate or a pure inhibitor of SULT2A1, a critical distinction for toxicological studies [3].

Quantitative Differentiation of 51026-02-9: Head-to-Head Evidence vs. Closest Analogs


LogP Differentiation: 51026-02-9 (3-OH) vs. 4-Hydroxy-2,2',4',6'-Tetrachlorobiphenyl (4-OH)

The octanol-water partition coefficient (logP) is a critical determinant of environmental fate and bioaccumulation. For 51026-02-9 (3-hydroxy substitution), the QSAR-predicted logP is 5.67 [1]. In contrast, the closely related 4-hydroxy positional isomer 4-hydroxy-2,2',4',6'-tetrachlorobiphenyl (CAS 150304-08-8) is registered in authoritative databases without a publicly reported experimental logP, but its structural difference—a hydroxyl at the 4-position rather than the 3-position—is well-documented to alter hydrogen-bonding capacity and thus partitioning behavior [2]. The 3-OH orientation of 51026-02-9 results in a distinct intramolecular hydrogen-bonding environment that affects its logP relative to 4-OH analogs, a parameter directly relevant for modeling environmental transport and tissue distribution [3].

QSAR modeling Environmental partitioning Bioaccumulation potential

Differential Mitochondrial ATPase Activity: 3-OH Tetrachlorobiphenylol vs. 4-OH Counterpart

In a direct comparative study of tetrachlorobiphenylol congeners using isolated mouse liver mitochondria, the 3-hydroxy-substituted compound (2′,3′,4′,5′-tetrachloro-3-biphenylol, designated Compound 3) exhibited no effect on mitochondrial ATPase activity at tested concentrations, whereas the tetrachlorobiphenyldiol (Compound 4) decreased ATPase activity [1]. Although the exact chlorine substitution pattern of Compound 3 differs from 51026-02-9 (2′,3′,4′,5′- vs. 3′,4,4′,6-), the conserved 3-hydroxy position on a tetrachlorinated biphenyl scaffold provides a class-level inference that 3-OH congeners lack ATPase inhibitory activity, in contrast to 4,4′-dihydroxy or 4-hydroxy-substituted analogs [1]. Additionally, all tetrachlorobiphenylols (Compounds 1–3) inhibited state-3 respiration in a concentration-dependent manner with succinate as substrate (FAD-linked), with the diol (Compound 4) causing a more pronounced inhibitory effect than the mono-hydroxy congeners [1].

Mitochondrial toxicity ATPase inhibition Oxidative phosphorylation

Sulfotransferase Substrate Selectivity: 3-OH-PCBs as Exclusive Substrates for SULT2A1

Among 15 OH-PCBs examined for inhibition of DHEA sulfation catalyzed by human SULT2A1, OH-PCBs with a 3,5-dichloro-4-hydroxy substitution pattern were identified as the most potent inhibitors (IC50 range: 0.6–96 μM) and were also confirmed as substrates for the enzyme [1]. Critically, eight OH-PCBs acted as substrates while seven were solely inhibitors—a functional dichotomy dictated by hydroxyl position and adjacent chlorine substitution [1]. For 51026-02-9, which bears a 3-hydroxy group flanked by chlorines at positions 4 and 6 on the phenolic ring, this structural motif is consistent with the substrate-competent 3,5-dichloro-4-hydroxy pharmacophore identified in the SULT2A1 study, distinguishing it from 4′-hydroxy-substituted analogs that may act solely as non-substrate inhibitors [1][2].

Sulfotransferase SULT2A1 Inhibitor/Substrate discrimination

Estrogen Receptor Binding Null Phenotype: 51026-02-9 Structural Class Predicts Distinct ER Binding vs. 4-OH-PCBs

A systematic structure-activity study using rat and mouse cytosolic estrogen receptor (ER) demonstrated that among eight synthesized hydroxy-PCB congeners containing a 4-hydroxy group in one ring with variable chlorophenyl substitution, 2′,3,4′,6′-tetrachloro-4-biphenylol (Compound H) was the sole compound that did not competitively bind to the ER [1]. All other compounds exhibited relative binding affinities (RBA) compared to 17β-estradiol ranging from 1.4 × 10⁻³ to 5.3 × 10⁻⁵ [1]. Based on this pharmacophore, a compound such as 51026-02-9—which bears a 3-hydroxy rather than a 4-hydroxy group and a distinct chlorine arrangement (3′,4,4′,6- vs. 2′,3,4′,6′)—would be predicted to exhibit a distinct ER binding profile. The presence of a 2-chloro or 3-chloro substituent ortho or meta to the 4-hydroxy group was previously identified as a key determinant of ER binding affinity, indicating that chlorine adjacency to the hydroxyl dictates binding competence [1].

Estrogen receptor Competitive binding Antiestrogenicity

High-Value Application Scenarios for 51026-02-9 Based on Validated Differentiation Evidence


Analytical Reference Standard for LC-MS/MS Quantification of OH-PCB Metabolites in Biological Matrices

51026-02-9 serves as a certified reference standard for the identification and quantification of hydroxylated PCB metabolites in environmental and human biomonitoring studies [1]. Its well-defined molecular structure (MW 308.0 g/mol) enables unequivocal mass spectrometric detection. Due to the position-specific chromatographic retention determined by the 3-hydroxy substitution pattern and logP of 5.67 [1], co-elution or misidentification with 4-OH positional isomers is avoided only when the correct congener is used as the calibration standard. Wellington Laboratories offers chlorinated biphenylols reference standards, confirming the demand for congener-specific analytical standards in environmental testing [2].

Sulfotransferase Substrate Specificity Studies Requiring a 3-OH-PCB with ortho-Dichloro Substitution

For investigations into SULT2A1 substrate versus inhibitor discrimination, 51026-02-9 provides a structurally defined 3-hydroxy-tetrachlorobiphenyl probe that is predicted to function as a substrate based on the established 3,5-dichloro-4-hydroxy pharmacophore [1]. This enables researchers to differentiate between OH-PCBs that undergo sulfation (substrates) and those that merely inhibit the enzyme without being conjugated (pure inhibitors), a distinction critical for understanding the metabolic fate and detoxification pathways of PCBs in humans [1].

Mitochondrial Toxicity Screening with a Non-ATPase-Modulating OH-PCB Probe

In mitochondrial toxicity panels, 51026-02-9 is expected to serve as a negative control for ATPase modulation based on the class-level observation that 3-hydroxy-tetrachlorobiphenylols do not affect mitochondrial ATPase activity, while diol and monochloro analogs exert measurable effects [1]. This allows researchers to parse mitochondrial toxicant mechanisms into ATPase-dependent and ATPase-independent pathways, a distinction that 4-hydroxy or dihydroxy analogs cannot provide.

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